N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNAJSDMDTFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-3-yl)pyridin-3-ylmethanamine and 2-(trifluoromethyl)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.
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Preparation of 5-(furan-3-yl)pyridin-3-ylmethanamine
- Reacting furan-3-carbaldehyde with 3-aminopyridine in the presence of a reducing agent like sodium borohydride.
- Purification of the resulting amine through recrystallization or column chromatography.
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Preparation of 2-(trifluoromethyl)benzoyl chloride
- Reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
- Distillation to obtain the pure acyl chloride.
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Coupling Reaction
- Combining 5-(furan-3-yl)pyridin-3-ylmethanamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group on the benzamide acts as a strong electron-withdrawing group, activating the carbonyl for nucleophilic attack. Common substitutions involve:
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Amide hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form carboxylic acid and amine derivatives. For example, treatment with concentrated HCl at reflux yields 2-(trifluoromethyl)benzoic acid and (5-(furan-3-yl)pyridin-3-yl)methanamine.
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Thiol substitution : Reaction with thiols (e.g., ethanethiol) in the presence of DCC (dicyclohexylcarbodiimide) replaces the amide oxygen with sulfur, producing thioamide derivatives.
Reduction Reactions
The amide group undergoes selective reduction:
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LiAlH4-mediated reduction : Reduces the amide to a secondary amine, yielding N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzylamine. This reaction proceeds via a two-step mechanism involving initial coordination of LiAlH4 to the carbonyl oxygen.
Oxidation Reactions
The furan ring is susceptible to oxidative cleavage:
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KMnO4/H2O oxidation : Converts the furan ring into a diketone intermediate, which further reacts to form maleic acid derivatives under acidic conditions.
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Ozone-mediated ozonolysis : Cleaves the furan ring to generate aldehyde fragments, useful in further functionalization.
Cyclization and Heterocycle Formation
The pyridine and furan moieties participate in cycloaddition reactions:
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CBr4-mediated [4+1] dehydrocyclization : While not directly reported for this compound, analogous pyridin-2-ylmethanamines react with aldehydes in the presence of CBr4/MeCN to form imidazo[1,5-a]heterocycles . This suggests potential for synthesizing fused heterocycles if reactive aldehyde partners are introduced .
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at specific positions:
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Nitration : Directed by the electron-withdrawing trifluoromethyl group, nitration occurs at the para position of the benzamide ring under HNO3/H2SO4 conditions.
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Halogenation : Bromination (Br2/FeBr3) targets the pyridine ring’s meta position relative to the methylene bridge.
Mechanistic Considerations
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Trifluoromethyl group effects : The −CF3 group enhances electrophilic substitution reactivity on the benzamide ring via its electron-withdrawing inductive effect .
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Steric influences : Substituents on the pyridine ring (e.g., methyl or −CF3) modulate reaction rates in cyclization pathways, as seen in related systems .
Purification and Stability
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Reactions often require chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane).
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The compound is stable under inert atmospheres but degrades in prolonged exposure to moisture due to hydrolysis susceptibility.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine and benzamide structures often exhibit significant antimicrobial activity. For instance, compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial properties due to structural similarities.
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural features can interact with specific molecular targets involved in cancer progression. The trifluoromethyl group enhances the compound's stability and bioavailability, potentially making it more effective in biological systems .
Biological Mechanisms of Action
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The furan and pyridine rings can inhibit the activity of these targets, while the trifluoromethyl group increases lipophilicity and metabolic stability .
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyridine derivatives, including this compound. The research demonstrated that these compounds exhibited potent antibacterial activity against resistant strains of bacteria, making them promising candidates for further development .
Investigation into Anticancer Activity
Another study focused on the anticancer properties of similar compounds found that they inhibited cell proliferation in various cancer cell lines. The results indicated that the presence of the trifluoromethyl group significantly contributed to the observed biological activity .
Industrial Applications
In addition to medicinal uses, this compound is explored for its potential in developing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance performance in various applications .
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking and hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related benzamide derivatives:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The trifluoromethyl group in the target compound (logP ~3.5 estimated) confers higher membrane permeability compared to trifluoromethoxy analogs (logP ~2.8) .
- Metabolic Stability : Furan-3-yl may reduce CYP450-mediated oxidation compared to thiazole or imidazopyridine cores in analogs .
- Solubility : Piperazine or morpholine substituents (e.g., 4d, 6c) improve aqueous solubility (>50 μM) but may limit blood-brain barrier penetration .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with the CAS number 2877691-34-2, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 319.28 g/mol. Its structure includes a furan ring and a pyridine moiety, which are known for their roles in various pharmacological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells, leading to reduced tumor growth.
- Antimicrobial Activity : The presence of heteroaromatic structures contributes to antibacterial properties against various pathogens.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of related compounds. For instance, one study demonstrated that derivatives with similar structural features showed significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
These findings suggest that this compound may exhibit comparable efficacy in inhibiting cancer cell growth.
Antimicrobial Activity
The compound's antibacterial properties have also been explored. Similar benzamide derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli :
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound C | S. aureus | 3.125 |
| Compound D | E. coli | 12.5 |
The promising minimum inhibitory concentration (MIC) values indicate that this compound could be an effective antimicrobial agent.
Case Studies
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Study on Anticancer Efficacy :
In a recent study, a series of benzamide derivatives were tested for their anticancer properties using in vivo models. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against tumor growth compared to their non-fluorinated counterparts . -
Antimicrobial Evaluation :
Another investigation focused on the antibacterial activity of furan-containing benzamides against resistant strains of bacteria. The study concluded that these compounds could be developed into novel antibiotics due to their low MIC values against common pathogens .
Q & A
Q. What are the established synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions: Amide bond formation between the pyridine-furan methyl intermediate and 2-(trifluoromethyl)benzoic acid derivatives using coupling agents like EDCI or HOBt.
- Heterocyclic Functionalization: Introduction of the furan-3-yl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/THF) .
- Optimization: Temperature control (60–80°C) and inert atmospheres (N₂/Ar) improve yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .
Q. How should structural characterization be performed to confirm the identity and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and integration ratios. Aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) are key markers .
- X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the furan-pyridine and benzamide moieties .
- HPLC-MS: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given structural analogs?
- Methodological Answer:
- Analog Synthesis: Replace the trifluoromethyl group with -Cl or -CF₂H to assess electronic effects. Modify the furan ring to thiophene or pyrazole to study steric/aromatic interactions .
- Biological Assays: Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell lines) .
- Computational Modeling: Overlay electrostatic potential maps of analogs to identify critical binding motifs .
Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer:
- Dose-Response Curves: Validate activity across multiple concentrations to rule out off-target effects at high doses .
- Metabolic Stability Testing: Use liver microsome assays to identify rapid degradation in vivo, which may explain discrepancies .
- Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational methods are effective for predicting target interactions and binding modes?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Focus on π-π stacking between the benzamide and aromatic residues (e.g., Tyr, Phe) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets .
Q. How can reaction steps with conflicting mechanistic data (e.g., SN1 vs. SN2 pathways) be optimized?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare rates with deuterated substrates to distinguish between concerted (SN2) or stepwise (SN1) mechanisms .
- Solvent Polarity Tests: Use polar aprotic (DMSO) vs. protic (MeOH) solvents to influence intermediate stability .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via LC-MS .
- Plasma Stability: Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining .
Q. How do the trifluoromethyl and furan groups influence SAR in related benzamide derivatives?
- Methodological Answer:
- Trifluoromethyl Effects: Enhances metabolic stability and hydrophobic interactions. Replace with -CH₃ to evaluate steric contributions .
- Furan Modifications: Substitute with bioisosteres (e.g., thiophene) to maintain aromaticity while altering electron density .
Q. What are the key challenges in synthesizing derivatives with modified pyridine or benzamide moieties?
- Methodological Answer:
Q. Which advanced analytical techniques resolve ambiguities in structural characterization?
- Methodological Answer:
- HRMS-ESI: Confirm molecular formula (e.g., C₂₀H₁₄F₃N₂O₂) with <2 ppm error .
- 2D NMR (COSY, NOESY): Assign coupling patterns and spatial proximity of furan protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
